![molecular formula C11H11N3OS B386470 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide CAS No. 166113-78-6](/img/structure/B386470.png)

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

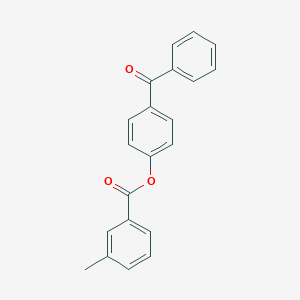

The compound “2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide” is a chemical compound of interest in scientific research due to its potential applications in various fields. It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine , which are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of this compound involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . The use of 1,2-dibromoethane as an alkylating agent makes it possible to synthesize 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) .Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The molecular weight of the compound is 233.29g/mol.Chemical Reactions Analysis

According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.29g/mol. The IR spectrum shows a peak at 2218 cm-1, corresponding to the C≡N bond . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon atoms in the molecule .科学的研究の応用

Synthesis and Antitumor Activity

Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized, showing promising inhibitory effects on different cell lines, suggesting potential antitumor applications. These compounds, including cyclopenta[b]thiophene and pyrimidine derivatives, demonstrated significant inhibitory activity, with some being comparable to known anticancer drugs (Albratty, El-Sharkawy, & Alam, 2017).

Antimicrobial Applications

New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized with potential use as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showcasing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Heterocyclic Synthesis

Compounds related to "2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide" have been used in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives, contributing to the development of new chemical entities with potential pharmacological activities (Elgemeie, Elfahham, & Nabey, 1988).

Removal of S‐Cysteine Protection

2-Pyridine sulfenyl chloride, a compound related to the specified chemical, has been used for deprotecting and activating the mercapto-group of cysteine and cysteine-peptides, which is crucial in the formation of disulfide bonds. This process is significant in peptide and protein synthesis, with applications in developing therapeutic peptides (Castell & Tun-kyi, 1979).

Anticancer Activity

2-Cyano-N-furan-2-ylmethyl derivatives, including those related to the specified compound, have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown potent and selective cytotoxic effects against leukemia cell lines, demonstrating their potential in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

将来の方向性

The future directions for this compound could involve further exploration of its potential applications in various fields, given its structural similarity to alkaloids and other biologically active compounds . Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.

特性

IUPAC Name |

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-5-8-4-7-2-1-3-9(7)14-11(8)16-6-10(13)15/h4H,1-3,6H2,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPPLOJIYNVXMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(N=C2C1)SCC(=O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163239 |

Source

|

| Record name | 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166113-78-6 |

Source

|

| Record name | 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166113-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B386389.png)

![5-[(3-Methylbenzoyl)oxy]-1-naphthyl 3-methylbenzoate](/img/structure/B386394.png)

![3-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B386395.png)

![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B386401.png)

![3-[(2,5-Dichloroanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386402.png)

![4-[2-(4-bromobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386407.png)

![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386409.png)

![4-[2-(3-bromobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386410.png)

![3-[(4-Chloroanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386411.png)

![N-(3,4-dimethylphenyl)-4-[2-(4-iodobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386412.png)